rel-(3R,4S)-3-Amino-4-chlorotetrahydrothiophene 1,1-dioxide hydrochloride
Overview
Description
rel-(3R,4S)-3-Amino-4-chlorotetrahydrothiophene 1,1-dioxide hydrochloride: is a chemical compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, a chlorine atom, and a tetrahydrothiophene ring with a 1,1-dioxide moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-(3R,4S)-3-Amino-4-chlorotetrahydrothiophene 1,1-dioxide hydrochloride typically involves multiple steps. One common method starts with the preparation of the tetrahydrothiophene ring, followed by the introduction of the amino and chlorine groups. The final step involves the formation of the 1,1-dioxide moiety and conversion to the hydrochloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated systems and advanced purification techniques ensures consistent quality and scalability. Industrial methods also focus on minimizing waste and improving the overall efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
rel-(3R,4S)-3-Amino-4-chlorotetrahydrothiophene 1,1-dioxide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the 1,1-dioxide moiety back to the corresponding sulfide.
Substitution: The amino and chlorine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the amino or chlorine positions.
Scientific Research Applications
rel-(3R,4S)-3-Amino-4-chlorotetrahydrothiophene 1,1-dioxide hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of rel-(3R,4S)-3-Amino-4-chlorotetrahydrothiophene 1,1-dioxide hydrochloride involves its interaction with specific molecular targets. The amino and chlorine groups can form hydrogen bonds and electrostatic interactions with proteins, enzymes, or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects. The 1,1-dioxide moiety may also play a role in the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- rel-(3R,4S)-3-Amino-4-methyltetrahydrothiophene 1,1-dioxide hydrochloride
- rel-(3R,4S)-3-Amino-4-bromotetrahydrothiophene 1,1-dioxide hydrochloride
Uniqueness
Compared to similar compounds, rel-(3R,4S)-3-Amino-4-chlorotetrahydrothiophene 1,1-dioxide hydrochloride is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound provides distinct properties that can be leveraged in various applications.
Properties
IUPAC Name |
(3R,4S)-4-chloro-1,1-dioxothiolan-3-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8ClNO2S.ClH/c5-3-1-9(7,8)2-4(3)6;/h3-4H,1-2,6H2;1H/t3-,4-;/m1./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKBVEVDILHMLNA-VKKIDBQXSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CS1(=O)=O)Cl)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CS1(=O)=O)Cl)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Cl2NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114145-47-0 | |
Record name | rac-(3R,4S)-3-amino-4-chloro-1lambda6-thiolane-1,1-dione hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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